

# Spectroscopic Analysis of 3-(Bromomethyl)benzamide: A Technical Guide

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## Compound of Interest

Compound Name: **3-(Bromomethyl)benzamide**

Cat. No.: **B1330484**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(Bromomethyl)benzamide**, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-(Bromomethyl)benzamide**. It is important to note that while the Mass Spectrometry data is based on experimental findings, the NMR and IR data are predicted based on the analysis of its chemical structure and comparison with similar compounds, as explicit experimental spectra for this specific compound are not widely available in the literature.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 7.9 - 7.4	Multiplet	4H	Aromatic protons (H-2, H-4, H-5, H-6)
~ 7.5 (broad)	Singlet	2H	Amide protons (-CONH <sub>2</sub> )
~ 4.5	Singlet	2H	Bromomethyl protons (-CH <sub>2</sub> Br)

Note: The chemical shift of the amide protons can vary depending on the solvent and concentration.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 168	Carbonyl carbon (C=O)
~ 138	Aromatic carbon (C-3)
~ 134	Aromatic carbon (C-1)
~ 131	Aromatic carbon (C-5)
~ 129	Aromatic carbon (C-6)
~ 128	Aromatic carbon (C-4)
~ 127	Aromatic carbon (C-2)
~ 32	Bromomethyl carbon (-CH <sub>2</sub> Br)

**Table 3: Predicted IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3180	Strong, Broad	N-H stretch (Amide)
3060	Medium	Aromatic C-H stretch
1660	Strong	C=O stretch (Amide I)
1620	Medium	N-H bend (Amide II)
1480, 1430	Medium	Aromatic C=C stretch
1210	Medium	C-N stretch
680	Strong	C-Br stretch

## Table 4: Mass Spectrometry Data

The mass spectrum of **3-(Bromomethyl)benzamide** shows a molecular ion peak and several characteristic fragment ions. The presence of bromine is indicated by the isotopic pattern of bromine-containing fragments (<sup>19</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio).

m/z	Relative Intensity	Assignment
213/215	Moderate	[M] <sup>+</sup> , Molecular ion
134	High	[M - Br] <sup>+</sup>
106	Moderate	[C <sub>7</sub> H <sub>6</sub> O] <sup>+</sup>
89	High	[C <sub>7</sub> H <sub>5</sub> ] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
44	High	[CONH <sub>2</sub> ] <sup>+</sup>

Note: The m/z values correspond to the major isotope. The presence of the bromine isotope pattern is expected for fragments containing bromine.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of **3-(Bromomethyl)benzamide**.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz NMR spectrometer
  - Pulse Sequence: Standard single-pulse sequence
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Spectral Width: -2 to 12 ppm
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz NMR spectrometer
  - Pulse Sequence: Proton-decoupled single-pulse sequence
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Spectral Width: 0 to 200 ppm
  - Reference:  $\text{CDCl}_3$  at 77.16 ppm or  $\text{DMSO-d}_6$  at 39.52 ppm

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid **3-(Bromomethyl)benzamide** sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters (FTIR):
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
  - Mode: Attenuated Total Reflectance (ATR)
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 32
  - Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

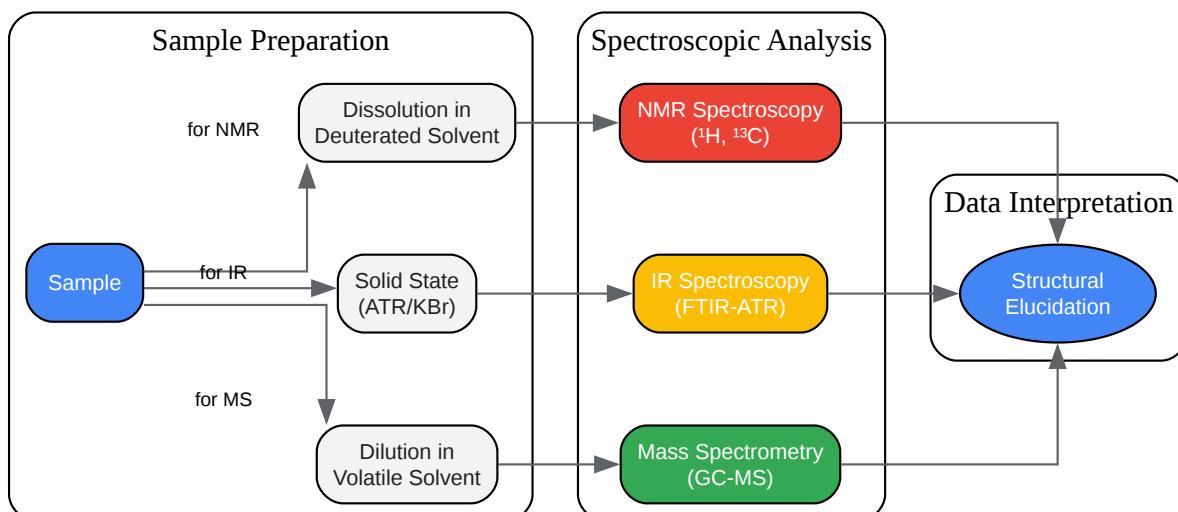
## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of **3-(Bromomethyl)benzamide** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrument Parameters (GC-MS):
  - Gas Chromatograph (GC):
    - Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness) or equivalent.
    - Inlet Temperature: 250°C

- Injection Volume: 1  $\mu$ L (splitless mode)
- Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI)
  - Ionization Energy: 70 eV
  - Mass Range: m/z 40-400
  - Source Temperature: 230°C
  - Quadrupole Temperature: 150°C

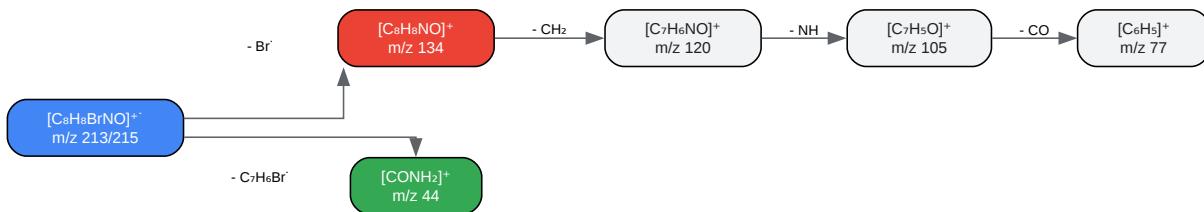
## Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the predicted fragmentation pathway of **3-(Bromomethyl)benzamide**.



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Caption: Workflow for the spectroscopic analysis of a solid organic compound.

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Caption: Predicted mass spectrometry fragmentation of **3-(Bromomethyl)benzamide**.

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